molecular formula C21H21ClN6O B1681195 1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride CAS No. 5424-37-3

1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride

Cat. No.: B1681195
CAS No.: 5424-37-3
M. Wt: 408.9 g/mol
InChI Key: WKWQKPOJSGLGLI-UHFFFAOYSA-N
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Description

Surfen dihydrochloride is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.

Mechanism of Action

Target of Action

Surfen dihydrochloride primarily targets heparan sulfate (HS) . Heparan sulfate is a linear polysaccharide found on cell surfaces and in the extracellular matrix, which plays a crucial role in cell-cell interactions and cellular processes .

Mode of Action

Surfen dihydrochloride acts as a HS antagonist . It binds to glycosaminoglycans , a type of molecule that interacts with proteins to regulate cell growth, proliferation, adhesion, and migration . By binding to these molecules, Surfen dihydrochloride can interfere with their normal function .

Biochemical Pathways

Surfen dihydrochloride affects the sulfation of heparin and inhibits degradation by heparin lyases . This can impact various biochemical pathways, including those involving FGF2 binding and signaling . FGF2, or fibroblast growth factor 2, is a protein that plays a key role in cell growth, differentiation, and angiogenesis .

Pharmacokinetics

Its ability to bind to glycosaminoglycans suggests it may have good bioavailability .

Result of Action

Surfen dihydrochloride’s action results in the inhibition of cell attachment and virus infection . By antagonizing heparan sulfate, it can prevent cells from adhering to each other or to the extracellular matrix . This can also block viruses from attaching to cells, thereby preventing infection .

Action Environment

The action of Surfen dihydrochloride can be influenced by various environmental factors. For instance, the presence of other molecules that bind to glycosaminoglycans could potentially compete with Surfen dihydrochloride, affecting its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Surfen Dihydrochloride interacts with various biomolecules, primarily enzymes and proteins. It affects the sulfation of heparin and inhibits degradation by heparin lyases . It also inhibits FGF2 binding and signaling .

Cellular Effects

Surfen Dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits cell attachment and virus infection . In murine models of Multiple Sclerosis, Surfen Dihydrochloride reduced inflammation but inhibited remyelination .

Molecular Mechanism

At the molecular level, Surfen Dihydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to glycosaminoglycans and neutralizes the anticoagulant activity of both unfractionated and low molecular weight heparins .

Properties

CAS No.

5424-37-3

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

IUPAC Name

1,3-bis(4-amino-2-methylquinolin-6-yl)urea;hydrochloride

InChI

InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H

InChI Key

WKWQKPOJSGLGLI-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl

Appearance

Solid powder

5424-37-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3811-56-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Surfen dihydrochloride;  Aminoquinuride dihydrochloride;  Aminokinuride dihydrochloride;  NSC-12155;  NSC 12155;  NSC12155; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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